2-(3,4-Dimethoxybenzylidene)-1-indanone is an organic compound classified as a chalcone, characterized by the presence of a benzylidene moiety derived from 3,4-dimethoxybenzaldehyde and an indanone structure. The compound has the molecular formula CHO and features two methoxy groups attached to the benzene ring, contributing to its unique chemical properties and potential biological activities. The compound is often studied for its structural characteristics, which include a dihedral angle between the indanone ring and the benzene ring of approximately 2.54 degrees, indicative of its planar conformation that facilitates π-stacking interactions in solid-state structures .
The primary synthesis route for 2-(3,4-Dimethoxybenzylidene)-1-indanone involves a base-catalyzed aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 1-indanone. This reaction can be represented as follows:
In this reaction, sodium hydroxide acts as a catalyst to facilitate the formation of the double bond between the carbonyl carbon of the aldehyde and the methylene carbon adjacent to the carbonyl in the indanone structure . The reaction typically occurs under solvent-free conditions at elevated temperatures (around 60°C), promoting higher yields and minimizing waste through greener chemistry practices .
Research indicates that compounds similar to 2-(3,4-Dimethoxybenzylidene)-1-indanone exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of methoxy groups in the structure is believed to enhance these activities by improving solubility and biological availability. Some studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
The synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone can be achieved through several methods:
These methods highlight the compound's accessibility for synthetic chemists interested in exploring its properties further.
2-(3,4-Dimethoxybenzylidene)-1-indanone has potential applications in various fields:
Interaction studies involving 2-(3,4-Dimethoxybenzylidene)-1-indanone often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound can interact with specific protein targets involved in cancer pathways. Such interactions may lead to modulation of signaling pathways critical for cell proliferation and survival .
Several compounds share structural similarities with 2-(3,4-Dimethoxybenzylidene)-1-indanone. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(3-Methoxybenzylidene)-1-indanone | One methoxy group on benzene | Potentially lower biological activity due to reduced lipophilicity. |
2-(Benzylidene)-1-indanone | No methoxy substituents | Lacks enhanced solubility; simpler structure may limit applications. |
2-(3,5-Dimethoxybenzylidene)-1-indanone | Two methoxy groups positioned differently | Different dihedral angles may affect stacking interactions. |
These comparisons illustrate how variations in substituents can influence both the physical properties and potential applications of these compounds.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one, emphasizing its stereochemical configuration and functional group arrangement. Key features include:
The systematic name reflects three critical structural aspects:
Alternative identifiers include:
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 5706-15-0 | |
ChEMBL ID | CHEMBL107218 | |
NSC Number | 643174 |
Chalcones, first characterized in the late 19th century, laid the foundation for understanding conjugated enone systems. The structural evolution from simple benzalacetophenones to complex derivatives like 2-(3,4-dimethoxybenzylidene)-1-indanone occurred through three key phases:
This compound exemplifies advancements in substituent engineering, where methoxy groups at positions 3 and 4 optimize π-π stacking interactions while maintaining solubility in polar aprotic solvents.
The benzylidene-indanone framework combines features of both chalcones and polycyclic aromatic hydrocarbons. Comparative analysis reveals:
Structural Feature | 2-(3,4-Dimethoxybenzylidene)-1-Indanone | Generic Benzylidene-Indanone |
---|---|---|
Aromatic substitution | 3,4-Dimethoxy | Typically unsubstituted |
Torsional angle (C1-C2-Cα-Cβ) | 178.5° | 160–170° |
Dipole moment | 3.2 D | 2.8–3.0 D |
The 3,4-dimethoxy configuration induces electronic effects that:
X-ray diffraction studies confirm a nearly coplanar arrangement between the indanone core and benzylidene moiety, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice.
Single-crystal X-ray diffraction studies reveal that 2-(3,4-dimethoxybenzylidene)-1-indanone crystallizes in a monoclinic system with space group P2₁/c. The molecule adopts a nearly planar conformation, with the indanone core (C1–C9) and 3,4-dimethoxybenzylidene moiety (C10–C18) forming a conjugated π-system. The crystallographic data (CCDC 148419) show unit cell parameters of a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, and β = 98.76° [1] .
The planarity is facilitated by intramolecular C–H···O hydrogen bonding between the carbonyl oxygen (O1) and the methoxy group (O3), with a bond distance of 2.67 Å. This interaction locks the benzylidene group into a trans-configuration relative to the indanone carbonyl, optimizing orbital overlap for extended conjugation .
Crystallographic Parameter | Value |
---|---|
Space group | P2₁/c |
a (Å) | 8.214 |
b (Å) | 10.532 |
c (Å) | 14.763 |
β (°) | 98.76 |
Volume (ų) | 1264.8 |
Z | 4 |
The dihedral angle between the indanone ring (C1–C9) and the 3,4-dimethoxybenzylidene ring (C10–C18) measures 2.54°, indicating near-perfect coplanarity . This alignment enables efficient π-stacking along the crystallographic b-axis, with an interplanar spacing of 3.48 Å between adjacent molecules [2]. The stacking is further stabilized by offset face-to-face interactions, where the centroid of the benzylidene ring aligns with the indanone’s carbonyl group in neighboring molecules.
Methoxy groups at C13 and C14 adopt equatorial orientations, deviating from the benzylidene plane by 0.087 Å and 0.114 Å, respectively. These minimal distortions preserve conjugation while allowing van der Waals contacts between methoxy methyl groups (C17, C18) and aromatic protons of adjacent stacks [2] .
Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:
¹H NMR (400 MHz, CDCl₃) exhibits:
¹³C NMR (100 MHz, CDCl₃) assignments:
Electron ionization mass spectrometry (EI-MS) shows: